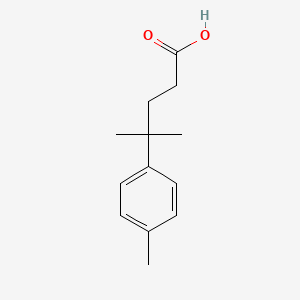

4-methyl-4-(4-methylphenyl)pentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)13(2,3)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEPPIPPMVKOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292376 | |

| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40663-79-4 | |

| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Alkyl Substituted Aryl Pentanoic Acids in Synthetic Design

Alkyl-substituted aryl pentanoic acids belong to a larger family of aromatic carboxylic acids that serve as versatile building blocks in synthetic organic chemistry. The ability to forge bonds between alkyl and aryl components is fundamental to constructing complex organic molecules. nih.gov Historically, the union of alkyl and aryl systems has presented challenges, particularly concerning the availability and reactivity of starting materials. nih.gov

Modern synthetic methods have increasingly turned to ubiquitous and stable functional groups like carboxylic acids to overcome these hurdles. Through innovative catalytic processes, carboxylic acids can be transformed into reactive intermediates. For instance, their conversion into redox-active esters allows them to participate in cross-coupling reactions, effectively acting as surrogates for alkyl halides. nih.gov This approach expands the possibilities for creating carbon-carbon bonds, providing a powerful tool for retrosynthetic analysis and the construction of diverse molecular scaffolds. nih.gov The presence of both an alkyl chain and an aryl ring within the same molecule, as seen in 4-methyl-4-(4-methylphenyl)pentanoic acid, makes it a potentially valuable precursor in such synthetic strategies.

Significance of the 4 Methyl 4 4 Methylphenyl Motif in Chemical Synthesis and Materials Precursors

The molecular structure of 4-methyl-4-(4-methylphenyl)pentanoic acid contains two key motifs that impart specific properties: the gem-dimethyl substituted carbon atom and the 4-methylphenyl (p-tolyl) group.

The gem-dimethyl group (a carbon atom bonded to two methyl groups) alpha to the aromatic ring introduces significant steric hindrance and can lock the molecule into specific conformations. This structural feature is critical in the design of polymers and materials. For example, poly(4-methyl-1-pentene), a high-performance thermoplastic, derives its unique properties—such as low density, high transparency, and excellent chemical resistance—from the bulky methyl groups on its polymer chain. mdpi.comresearchgate.net These side chains create a helical structure, preventing dense packing and resulting in its characteristic attributes. mdpi.com By analogy, the 4-methyl-4-(4-methylphenyl) motif could serve as a monomer or precursor for polymers with tailored physical and mechanical properties.

The p-tolyl group is a common feature in organic compounds and can influence electronic properties, solubility, and intermolecular interactions. Furthermore, motifs structurally related to the core of this compound are found in other scientifically relevant molecules. For instance, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a potent estrogenic metabolite of bisphenol A (BPA), shares a similar carbon skeleton, highlighting the potential for such structures to interact with biological systems. wikipedia.org

Scope and Research Trajectories of the Compound in Modern Chemical Science

Retrosynthetic Analysis and Key Disconnections in the Molecular Architecture

Retrosynthetic analysis of this compound identifies several logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-carbon bonds that form the pentanoic acid backbone and the bond connecting the quaternary carbon to the aromatic ring.

A key disconnection strategy involves breaking the bond between the C4 and C3 carbons of the pentanoic acid chain. This leads to a synthon of a quaternary carbon cation attached to the 4-methylphenyl group and a three-carbon nucleophilic synthon. This disconnection suggests a synthetic route involving the alkylation of a suitable three-carbon nucleophile with a tertiary electrophile bearing the aromatic moiety.

Alternatively, a disconnection at the C2-C3 bond can be considered. This approach would involve the formation of a bond between a nucleophilic enolate derived from a propanoic acid derivative and an electrophile containing the 4-methyl-4-(4-methylphenyl)ethyl moiety.

Another strategic disconnection is at the bond between the quaternary carbon and the 4-methylphenyl ring. This suggests a pathway involving the alkylation of a toluene (B28343) derivative with an electrophilic pentanoic acid derivative containing a quaternary center at the 4-position. This approach, however, can be challenging due to the steric hindrance around the quaternary carbon.

Carbon-Carbon Bond Forming Reactions in the Pentanoic Acid Moiety Construction

The construction of the pentanoic acid backbone, particularly the formation of the quaternary carbon center, is a critical aspect of the synthesis of this compound. Various carbon-carbon bond-forming reactions can be employed to achieve this.

Alkylation Strategies for Quaternary Carbon Center Formation

The creation of a quaternary carbon center is a pivotal step in the synthesis of the target molecule. Alkylation strategies are commonly employed for this purpose. One approach involves the dialkylation of an ester enolate. For instance, the α-carbon of a pentanoic acid ester can be sequentially alkylated with two methyl groups to form the quaternary center. However, controlling the mono- and dialkylation can be challenging.

A more controlled method involves the alkylation of a pre-functionalized substrate. For example, a β-keto ester can be alkylated at the α-position, followed by another alkylation to create the quaternary center. Subsequent chemical transformations can then yield the desired pentanoic acid derivative.

The use of chiral auxiliaries can provide stereocontrol during the alkylation process, which is particularly important for the synthesis of enantiomerically pure structural analogues.

| Alkylation Strategy | Substrate | Reagents | Key Feature |

| Dialkylation | Pentanoic acid ester | Strong base (e.g., LDA), Methyl iodide | Direct formation of the quaternary center. |

| Sequential Alkylation | β-keto ester | Base, Alkylating agents | Stepwise construction of the quaternary center. |

| Asymmetric Alkylation | Substrate with chiral auxiliary | Base, Alkylating agents | Stereocontrolled formation of the quaternary center. |

Carbometallation Approaches for Aliphatic Chain Elongation

Carbometallation reactions offer a powerful tool for the elongation of aliphatic chains and can be adapted for the synthesis of the pentanoic acid moiety. Zirconocene-catalyzed carboalumination of alkynes is a notable example. acs.orgresearchgate.netnih.govacs.org This reaction allows for the stereospecific and regioselective addition of an organoaluminum reagent across a triple bond, which can then be further functionalized to build the desired carbon skeleton.

Organocuprate reagents, also known as Gilman reagents, are widely used for the conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.orgyoutube.com This 1,4-addition reaction can be employed to introduce one of the alkyl groups at the β-position of an unsaturated ester, which can serve as a precursor to the pentanoic acid chain.

| Carbometallation Approach | Key Reagents | Application | Reference |

| Zirconocene-catalyzed Carboalumination | Zirconocene dichloride, Organoaluminum reagents | Alkyne functionalization for chain elongation. | acs.orgresearchgate.netnih.govacs.org |

| Organocuprate Conjugate Addition | Lithium diorganocuprates (Gilman reagents) | 1,4-addition to α,β-unsaturated esters. | libretexts.orglibretexts.orgyoutube.com |

Friedel-Crafts Type Acylation and Subsequent Transformations (as foundational steps for related compounds)

Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones, which can serve as versatile intermediates for the synthesis of structural analogues of this compound. wikipedia.orgorganic-chemistry.orgscience-revision.co.ukbeilstein-journals.orgkhanacademy.orgnih.govnih.gov In this reaction, an aromatic compound, such as toluene, reacts with an acylating agent, typically an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgorganic-chemistry.orgscience-revision.co.ukbeilstein-journals.orgkhanacademy.orgnih.govnih.gov

For instance, the acylation of toluene with pentanedioic anhydride would yield a keto acid. The resulting carbonyl group can then be reduced to a methylene (B1212753) group through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgvedantu.comquora.comorganic-chemistry.orgyoutube.comwikipedia.org This sequence provides a route to an aryl-substituted pentanoic acid.

| Reaction | Reagents | Purpose | Reference |

| Friedel-Crafts Acylation | Toluene, Pentanedioic anhydride, AlCl₃ | Formation of a keto acid intermediate. | wikipedia.orgorganic-chemistry.orgscience-revision.co.ukbeilstein-journals.orgkhanacademy.orgnih.govnih.gov |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | Reduction of the keto group to a methylene group under acidic conditions. | vedantu.comquora.comwikipedia.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | Reduction of the keto group to a methylene group under basic conditions. | vedantu.comquora.comorganic-chemistry.orgyoutube.com |

Aromatic Ring Functionalization and Derivatization

The 4-methylphenyl group of the target molecule can be further functionalized through various electrophilic aromatic substitution reactions to produce a range of structural analogues.

Electrophilic Aromatic Substitution Pathways on the 4-methylphenyl Group

The methyl group on the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. quora.commasterorganicchemistry.comlibretexts.orglibretexts.org Since the para position is already occupied by the pentanoic acid chain, further substitution will primarily occur at the ortho positions relative to the methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration : Treatment of the aromatic ring with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). cerritos.eduorganicchemistrytutor.commasterorganicchemistry.com

Halogenation : The introduction of a halogen (e.g., bromine or chlorine) can be achieved using the halogen in the presence of a Lewis acid catalyst. organicchemistrytutor.comlibretexts.org

Sulfonation : Reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) leads to the introduction of a sulfonic acid group (-SO₃H). organicchemistrytutor.comspegroup.rugoogle.comquora.comresearchgate.netresearchgate.netmsu.edu This reaction is reversible. spegroup.rumsu.edu

Directed ortho Metalation Techniques for Regioselective Functionalization

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, which can be applied to precursors of this compound. organic-chemistry.orgwikipedia.org This technique utilizes a Directed Metalation Group (DMG) on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce substituents with high regioselectivity, a feat not easily achieved through traditional electrophilic aromatic substitution. wikipedia.orgharvard.edu

For the synthesis of structural analogues, a substituted benzoic acid or another aromatic precursor bearing a suitable DMG can be employed. The carboxylate group itself can act as a directing group, enabling functionalization at the C2 position of the aromatic ring. nih.gov The process involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the kinetic acidity of the nearby ortho-protons, facilitating their removal. organic-chemistry.orgwikipedia.org This method allows for the precise introduction of functional groups that can later be part of the final molecule or facilitate the construction of the pentanoic acid side chain.

The choice of the organolithium reagent and additives like tetramethylethylenediamine (TMEDA) is crucial for breaking up organolithium aggregates and increasing basicity, thereby accelerating the reaction. baranlab.org The versatility of this method is demonstrated by the wide range of electrophiles that can be used to trap the aryllithium intermediate, leading to diverse, specifically substituted aromatic building blocks. unito.it

| Strength | DMG Examples | Applicable Precursor Type |

|---|---|---|

| Strong | -CONR2 (Amide), -OCONR2 (Carbamate), -SO2NR2 (Sulfonamide) | Substituted Benzamides, Phenols |

| Moderate | -OR (Alkoxy), -NR2 (Tertiary Amine) | Substituted Anisoles, Anilines |

| Weak | -F, -Cl (Halogens) | Haloarenes |

Stereoselective Synthesis of Chiral Isomers, including (4R)-4-methyl-4-(4-methylphenyl)pentanoic Acid

The creation of specific chiral isomers, such as (4R)-4-methyl-4-(4-methylphenyl)pentanoic acid, requires advanced stereoselective synthetic methods. The key challenge lies in controlling the configuration of the quaternary stereocenter at the C4 position. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and various diastereoselective and enantioselective strategies.

Asymmetric catalysis is a premier strategy for establishing stereocenters with high enantioselectivity. rsc.org For the synthesis of chiral 4-aryl-4-methylpentanoic acids, catalytic asymmetric C-C bond-forming reactions are employed to construct the C4 quaternary center. nih.gov One prominent approach is the catalytic asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated precursor. For instance, a copper-catalyzed 1,4-addition of an alkylmetal species (generated in situ from an alkene) to a suitable Michael acceptor can create the desired stereocenter with high enantioselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool, complementing metal-catalyzed reactions. nih.gov Chiral amine catalysts, for example, can be used in the asymmetric α-functionalization of aldehydes, which could serve as precursors to the target acid. organic-chemistry.org These catalytic processes avoid the need for stoichiometric amounts of chiral reagents and often proceed under mild conditions, offering a more atom-economical and efficient route to enantiomerically enriched carboxylic acids. rsc.orgnih.gov The development of hybrid catalysts that possess both Lewis acidic and Lewis basic sites is an area of active research, aiming to bring nucleophiles and electrophiles together in a controlled, chiral environment to facilitate bond formation. acs.org

| Reaction Type | Catalyst System | Key Feature | Reference Finding |

|---|---|---|---|

| Conjugate Addition | Copper(I) / Chiral Ligand | Forms C-C bond with high enantioselectivity. | Alkylmetal species generated from alkenes can be used in highly enantioselective 1,4-additions. nih.gov |

| Michael Addition | Chiral Amine Organocatalyst | Enables asymmetric functionalization of unsaturated aldehydes. | Organocatalysis provides new asymmetric reactions that cannot be accomplished by metal- or biocatalysis. nih.gov |

| Direct Aldol Reaction | Proline-derived Oxazole-Carboxamides / Zn(OTf)2 | Bifunctional catalysis for aldehyde additions. | Hybrid catalysts are designed to activate both donor and acceptor molecules simultaneously. acs.org |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely used method for asymmetric synthesis. nih.gov

For synthesizing chiral acids like (4R)-4-methyl-4-(4-methylphenyl)pentanoic acid, a common strategy involves attaching a chiral auxiliary to a carboxylic acid precursor. A well-known example is the use of pseudoephedrine or the more recent pseudoephenamine to form a chiral amide. nih.gov The α-proton of this amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., a methyl halide). The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. wikipedia.orgnih.gov Subsequent hydrolysis of the amide removes the auxiliary and reveals the chiral carboxylic acid. nih.gov Other widely used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which provide excellent stereocontrol in various C-C bond-forming reactions. wikipedia.org

| Chiral Auxiliary | Typical Application | Key Advantage |

|---|---|---|

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides | High diastereoselectivity in forming quaternary centers; products are often crystalline. nih.gov |

| Evans Oxazolidinones | Aldol reactions, alkylations | Predictable stereochemical outcomes and high diastereoselectivity. wikipedia.org |

| Oppolzer's Camphorsultam | Michael additions, Claisen rearrangements | Effective in various reactions, offering strong asymmetric induction. wikipedia.org |

Both diastereoselective and enantioselective strategies are fundamental to producing single isomers of chiral molecules. Diastereoselective synthesis, often employed in chiral auxiliary approaches, creates a specific diastereomer of an intermediate, which is then converted to the desired enantiopure product. nih.gov Enantioselective synthesis, typically associated with asymmetric catalysis, directly produces an excess of one enantiomer over the other. rsc.org

A powerful method combining these concepts is the direct enantioselective conjugate addition of carboxylic acids using chiral lithium amides as "traceless" auxiliaries. nih.govacs.org In this approach, the stereoselectivity is imparted by a chiral lithium amide–enediolate complex. This method allows for direct, highly stereocontrolled Michael additions to α,β-unsaturated esters, providing products with high diastereomeric ratios (>20:1) and enantiomeric excesses (up to 97% ee). nih.govacs.org The resulting product contains a free carboxyl group, and the chiral reagent can be recovered, blending the advantages of both catalytic and auxiliary-based methods. acs.org Such strategies highlight the ongoing innovation in asymmetric synthesis, providing versatile pathways to complex chiral molecules. rsc.org

Development of Novel Synthetic Routes and Green Chemistry Considerations in Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the development of novel, efficient, and environmentally benign synthetic routes. The principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, are increasingly guiding the design of synthetic pathways for molecules like this compound. nih.govresearchgate.net

Key green chemistry considerations include maximizing atom economy, using catalytic instead of stoichiometric reagents, employing safer solvents, and designing processes that minimize energy consumption. nih.gov For the synthesis of the target acid, this could involve replacing traditional multi-step procedures with one-pot or tandem reactions, which reduce the need for intermediate purification steps and minimize solvent waste. ijpsr.com For example, developing a catalytic route that directly assembles the molecule from readily available starting materials would be a significant improvement over stoichiometric methods that generate large amounts of byproducts.

The use of alternative reaction media, such as water or deep eutectic solvents, is another area of active research. unito.it These solvents can offer environmental benefits over conventional volatile organic compounds. Furthermore, the development of recyclable catalysts, such as solid-supported catalysts, can simplify product purification and reduce waste. nih.gov By integrating these principles, chemists aim to create synthetic routes that are not only chemically efficient but also economically and environmentally sustainable. ijpsr.comhse.ru

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevent Waste | Develop one-pot or tandem reactions. | Reduces solvent use and waste from purification steps. |

| Atom Economy | Utilize addition reactions (e.g., conjugate addition) over substitution/elimination. | Maximizes the incorporation of starting material atoms into the final product. |

| Use of Catalysis | Employ asymmetric catalysts instead of chiral auxiliaries. | Reduces waste as catalysts are used in small amounts and can be recycled. nih.gov |

| Safer Solvents | Replace hazardous solvents like chloroform (B151607) with alternatives like 2-Me-THF or water. unito.itresearchgate.net | Reduces environmental impact and improves operational safety. |

| Energy Efficiency | Design reactions that proceed at ambient temperature and pressure. | Lowers energy consumption and associated costs. nih.gov |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site of reactivity in this compound, participating in a variety of classical transformations.

Esterification and Amidation Reactions for Derivatization

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgathabascau.camdpi.commasterorganicchemistry.complymouth.ac.ukumass.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. organic-chemistry.orgathabascau.camasterorganicchemistry.com Due to the steric hindrance posed by the quaternary carbon at the α-position to the aryl ring, harsher conditions (e.g., higher temperatures and longer reaction times) might be necessary compared to unhindered carboxylic acids. athabascau.cachimia.ch

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄ or TsOH, heat | Methyl or Ethyl 4-methyl-4-(4-methylphenyl)pentanoate | Equilibrium-driven; excess alcohol or water removal improves yield. Steric hindrance may slow the reaction. organic-chemistry.orgathabascau.cachimia.ch |

| Alkylation | Alkyl halide (e.g., Methyl iodide), non-nucleophilic base (e.g., K₂CO₃) | Methyl 4-methyl-4-(4-methylphenyl)pentanoate | Proceeds via an SN2 reaction on the alkyl halide by the carboxylate anion. |

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with amines is slow. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form a more reactive intermediate. The synthesis of sterically hindered amides can be challenging due to the slow nucleophilic attack of the amine on the activated carboxylate. chimia.chnih.govrsc.orgchimia.chresearchgate.net However, various modern synthetic protocols have been developed to facilitate such transformations. nih.govrsc.orgresearchgate.net

| Reaction | Reagents and Conditions | Product | Notes |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | N-alkyl-4-methyl-4-(4-methylphenyl)pentanamide | Two-step process; acyl chloride is a highly reactive intermediate. rsc.org |

| Peptide Coupling | Amine (e.g., RNH₂), DCC or other coupling agents (e.g., HBTU) | N-alkyl-4-methyl-4-(4-methylphenyl)pentanamide | Milder conditions, but coupling agents can be expensive and produce byproducts. nih.govresearchgate.net |

Reduction and Decarboxylation Studies of the Pentanoic Acid Moiety

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. nih.govslideshare.netpearson.combyjus.commasterorganicchemistry.comleah4sci.comchemguide.co.ukbyjus.com The reaction proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol. nih.govslideshare.netchemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. slideshare.netbyjus.com

| Reaction | Reagents and Conditions | Product | Notes |

| Reduction to Alcohol | 1. LiAlH₄, dry ether or THF 2. H₃O⁺ workup | 4-methyl-4-(4-methylphenyl)pentan-1-ol | LiAlH₄ is a powerful but non-selective reducing agent. nih.govpearson.comleah4sci.combyjus.com |

Decarboxylation: The removal of the carboxyl group as carbon dioxide from simple aliphatic carboxylic acids is generally difficult and requires harsh conditions, unless specific structural features are present, such as a β-keto group. brainly.comwikipedia.orglibretexts.orglibretexts.org For this compound, which lacks such activating groups, thermal decarboxylation would likely require very high temperatures and may lead to a mixture of products through various radical or rearrangement pathways. libretexts.org Specific methods like the Hunsdiecker reaction (using a silver salt and bromine) or oxidative decarboxylation could be employed to achieve this transformation under milder conditions. libretexts.orgchemrevlett.comias.ac.in

Reactivity of the Aryl Moiety

The 4-methylphenyl group of the molecule is susceptible to electrophilic aromatic substitution, and under certain conditions, the aromatic ring or the benzylic methyl group can undergo oxidation or reduction.

Electrophilic and Nucleophilic Aromatic Substitutions on the 4-methylphenyl Group

Electrophilic Aromatic Substitution (EAS): The 4-methylphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the two alkyl substituents (the methyl group and the pentanoic acid chain). Both groups are ortho, para-directing. athabascau.caias.ac.in However, the positions ortho to the bulky 4-methyl-4-pentanoic acid substituent are sterically hindered, suggesting that incoming electrophiles will preferentially substitute at the positions ortho to the methyl group (positions 3 and 5). plymouth.ac.ukstackexchange.com

| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-methylphenyl)-4-methylpentanoic acid | The nitro group is directed to the positions ortho to the methyl group. stmarys-ca.edurushim.ruchemguide.co.uk |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-(3-Bromo-4-methylphenyl)-4-methylpentanoic acid | Halogenation will also occur primarily at the positions ortho to the methyl group. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-Acyl-4-methylphenyl)-4-methylpentanoic acid | The bulky acyl group will favor substitution at the less hindered position. plymouth.ac.ukstackexchange.comorganic-chemistry.orgmasterorganicchemistry.com |

Nucleophilic Aromatic Substitution (NAS): Aromatic rings that are not activated by strong electron-withdrawing groups are generally unreactive towards nucleophiles. chimia.chmasterorganicchemistry.combyjus.comlscollege.ac.ingoogle.com The 4-methylphenyl group in the target molecule lacks such activation. Therefore, nucleophilic aromatic substitution would not be expected to occur under standard conditions. For such a reaction to proceed, extreme conditions or the use of a catalyst would be necessary, likely proceeding through a benzyne (B1209423) intermediate. chimia.ch

Oxidation and Reduction of the Aromatic Ring System in Selective Transformations

Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes. libretexts.orgresearchgate.netlibretexts.orgwikipedia.org This would convert the 4-methylphenyl group into a 4-carboxyphenyl group, resulting in a dicarboxylic acid.

| Reaction | Reagents and Conditions | Product | Notes |

| Side-Chain Oxidation | KMnO₄, H₂O, heat | 4-(4-Carboxyphenyl)-4-methylpentanoic acid | A common method for converting alkylbenzenes to benzoic acids. libretexts.orgresearchgate.net |

Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) ring under forcing conditions of catalytic hydrogenation (high pressure and temperature with a metal catalyst like Rhodium or Ruthenium). A more selective method for the partial reduction of the aromatic ring is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comlscollege.ac.inlibretexts.orgresearchgate.netwikipedia.org This reaction would yield a non-conjugated diene. byjus.comlscollege.ac.inwikipedia.org

| Reaction | Reagents and Conditions | Product | Notes |

| Birch Reduction | Na or Li, NH₃ (l), ROH | 4-(4-Methylcyclohexa-1,4-dien-1-yl)-4-methylpentanoic acid | Reduces the aromatic ring to a 1,4-diene. byjus.comlscollege.ac.inlibretexts.orgwikipedia.org |

| Catalytic Hydrogenation | H₂, Rh/C or Ru/C, high pressure and temperature | 4-(4-Methylcyclohexyl)-4-methylpentanoic acid | Complete saturation of the aromatic ring. |

Reactivity at the Quaternary Carbon Center (C4 of pentanoic acid)

The quaternary carbon atom at position 4 of the pentanoic acid chain, being a neopentyl-like center, is exceptionally unreactive towards nucleophilic substitution (both Sₙ1 and Sₙ2 mechanisms) due to extreme steric hindrance. mdpi.comyoutube.comvedantu.com

However, under conditions that favor the formation of a carbocation on an adjacent carbon (which is not readily achievable in this molecule under normal conditions), a Wagner-Meerwein rearrangement could potentially occur. nih.govslideshare.netlibretexts.orgyoutube.com This would involve the migration of one of the methyl groups or the aryl group to an adjacent carbocationic center, leading to a skeletal rearrangement. slideshare.netlibretexts.org

Another possibility for reactivity at this center would be through free-radical reactions . pearson.comleah4sci.comyoutube.comyoutube.com For example, free-radical halogenation under UV light could potentially lead to substitution at one of the methyl groups attached to the quaternary carbon, although benzylic halogenation at the methyl group on the aromatic ring would be a competing and likely more favorable reaction. wikipedia.orgyoutube.compearson.comyoutube.com

Steric and Electronic Influences on Neighboring Group Participation

Information on the steric and electronic influences on neighboring group participation specifically for this compound is not found in the reviewed literature.

Cleavage and Rearrangement Reactions Involving the Geminal Substituents

There is no specific information available in the searched literature regarding cleavage and rearrangement reactions involving the geminal substituents of this compound.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

No kinetic or spectroscopic studies focused on elucidating the reaction mechanisms of this compound were identified in the available literature.

Computational and Theoretical Investigations of 4 Methyl 4 4 Methylphenyl Pentanoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, we can obtain detailed information about the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For 4-methyl-4-(4-methylphenyl)pentanoic acid, geometry optimization is performed to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. wayne.edu A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost. researchgate.neteurjchem.com The optimized geometry reveals key structural parameters.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.215 |

| C-O (hydroxyl) | 1.358 | |

| O-H (hydroxyl) | 0.971 | |

| Cα-C(O) | 1.520 | |

| Cq-C(phenyl) | 1.545 | |

| **Bond Angles (°) ** | O=C-O | 123.5 |

| Cα-C(O)-O | 112.8 | |

| C(phenyl)-Cq-Cα | 109.8 |

Note: The data in this table is illustrative of typical results from DFT calculations and is presented for educational purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. eurjchem.com For this compound, the HOMO is typically localized on the electron-rich p-tolyl group, while the LUMO is concentrated on the π* orbital of the carbonyl group in the carboxylic acid moiety.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Note: These values are representative examples derived from DFT calculations for similar aromatic carboxylic acids.

To understand the mechanism and kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are employed to locate the geometry of the TS and calculate its energy. mdpi.com This information allows for the determination of the activation energy barrier, which governs the reaction rate. A key verification for a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, the mechanism of esterification or deprotonation of the carboxylic acid group can be computationally explored through this method.

Table 3: Illustrative Transition State Analysis for Deprotonation

| Reaction Parameter | Value |

| Reaction | R-COOH + H₂O → R-COO⁻ + H₃O⁺ |

| Activation Energy (Ea) | 8.5 kcal/mol |

| Transition State Imaginary Frequency | -1250 cm⁻¹ |

Note: The data is a hypothetical example to illustrate the results of a transition state calculation.

Conformational Analysis and Potential Energy Surfaces of the Compound

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is often achieved by constructing a potential energy surface (PES) by systematically rotating one or more dihedral angles and calculating the energy at each step. wayne.eduresearchgate.net For the title compound, key rotations would be around the bond connecting the quaternary carbon to the phenyl ring and the bonds within the pentanoic acid chain. This analysis helps in understanding the molecule's flexibility and the most probable shapes it adopts in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with considerable accuracy, aiding in the interpretation of experimental spectra and structure verification.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govcomporgchem.com Calculated values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and often show a linear correlation with experimental data, allowing for reliable assignments. nih.govresearchgate.net

Vibrational Frequencies : Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations provide the frequencies and intensities of the fundamental vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, bringing them into better agreement with experimental results.

Table 4: Predicted Spectroscopic Data for this compound

| Parameter | Atom/Group | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | C=O (carbonyl) | 178.5 |

| Cq (quaternary) | 45.2 | |

| C(ipso-phenyl) | 145.8 | |

| Vibrational Frequency (cm⁻¹) | O-H stretch (acid) | 3450 (scaled) |

| C=O stretch (acid) | 1720 (scaled) |

Note: These are representative values expected from theoretical calculations.

Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Solvation Models

Chemical processes predominantly occur in solution, and the solvent can significantly influence molecular properties and reactivity. dnu.dp.ua Computational models account for these effects in two primary ways:

Continuum (Implicit) Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. pyscf.orgyoutube.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, providing valuable insights into how a solvent's polarity affects properties like conformational stability and electronic structure. wikipedia.org

Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. nih.govnih.gov While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing many chemical phenomena. nih.gov A hybrid approach, combining a few explicit solvent molecules with a continuum model, often provides a robust description of the solvation environment.

The inclusion of a solvent model is expected to stabilize charged or highly polar states, potentially lowering the activation energy for ionic reactions and altering the relative energies of conformers compared to the gas phase.

Advanced Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 4-methyl-4-(4-methylphenyl)pentanoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the methyl groups, and the acidic proton of the carboxyl group. The para-substituted aromatic ring would typically show a characteristic AA'BB' splitting pattern, often appearing as two distinct doublets.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a separate signal, allowing for the identification of quaternary, methine, methylene (B1212753), and methyl carbons. The chemical shifts are indicative of the electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the aliphatic chain, while HMBC reveals longer-range correlations between protons and carbons, confirming the link between the methyl groups, the quaternary carbon, and the aromatic ring.

Predicted ¹H NMR Data

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~7.25 | Doublet | 2H | Aromatic (ortho to tolyl-CH₃) |

| ~7.15 | Doublet | 2H | Aromatic (meta to tolyl-CH₃) |

| ~2.40-2.30 | Multiplet | 2H | -CH₂-COOH |

| ~2.35 | Singlet | 3H | Ar-CH₃ |

| ~2.10-2.00 | Multiplet | 2H | Ar-C-CH₂- |

| ~1.30 | Singlet | 6H | C(CH₃)₂ |

Predicted ¹³C NMR Data

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~179 | C | -COOH |

| ~145 | C | Aromatic (quaternary, C-CH₃) |

| ~136 | C | Aromatic (quaternary, C-alkyl) |

| ~129 | CH | Aromatic |

| ~126 | CH | Aromatic |

| ~45 | CH₂ | -CH₂- |

| ~38 | C | -C(CH₃)₂ |

| ~30 | CH₂ | -CH₂- |

| ~29 | CH₃ | -C(CH₃)₂ |

| ~21 | CH₃ | Ar-CH₃ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the FTIR spectrum of this compound would be the very broad O-H stretching band of the carboxylic acid, typically centered around 2500-3300 cm⁻¹, and the strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹. C-H stretches from both the aromatic and aliphatic portions appear just below 3000 cm⁻¹, while aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy is a complementary technique that is more sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for identifying the C=C stretching modes of the aromatic ring and the C-C backbone vibrations, which may be weak or absent in the FTIR spectrum.

Predicted FTIR Data

Interactive Table: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium-Strong | C-H stretch | Aliphatic |

| 1725-1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1610, 1500 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1460 | Medium | C-H bend | CH₂, CH₃ |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~920 | Medium, Broad | O-H bend | Carboxylic Acid |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. Upon ionization, the molecule fragments in a predictable manner, providing a unique fingerprint.

For this compound (C₁₃H₁₈O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (206.28 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (M-45) and water (M-18). libretexts.org A significant fragmentation pathway for this specific structure would involve cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. The loss of the propanoic acid moiety would generate a highly abundant fragment corresponding to the p-tolyl-isopropyl cation.

Predicted Mass Spectrometry Fragmentation Data

Interactive Table: Predicted MS Fragmentation

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 206 | [M]⁺ (Molecular Ion) | [C₁₃H₁₈O₂]⁺ |

| 188 | [M - H₂O]⁺ | [C₁₃H₁₆O]⁺ |

| 161 | [M - COOH]⁺ | [C₁₂H₁₇]⁺ |

| 133 | [M - CH₂CH₂COOH]⁺ | [C₁₀H₁₃]⁺ |

| 91 | [Tolyl/Tropylium]⁺ | [C₇H₇]⁺ |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Should this compound be crystallized into a single crystal of sufficient quality, X-ray diffraction analysis can provide the definitive solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the crystalline state. mdpi.com It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing arrangement. mdpi.com

Chromatographic Techniques for Separation and Purity Determination

Chromatography is indispensable for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing non-volatile compounds like carboxylic acids. pensoft.net A typical method for this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% phosphoric or formic acid) added. sielc.comlongdom.org The acid suppresses the ionization of the carboxyl group, leading to better peak shape and reproducible retention times.

Detection: A UV detector set to a wavelength where the phenyl group absorbs, typically around 210-260 nm.

This method allows for the separation of the target compound from starting materials, byproducts, or degradation products, enabling accurate purity assessment.

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can cause poor peak shape (tailing). colostate.edu To overcome this, derivatization is commonly employed to convert the carboxylic acid into a more volatile and less polar ester. colostate.edusemanticscholar.org A typical workflow involves:

Derivatization: Esterification of the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or BF₃ in methanol. nist.gov

Stationary Phase: A polar capillary column, such as one with a wax-based coating (e.g., SH-WAX), is often used for the separation of fatty acid methyl esters. shimadzu.com

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used. GC-MS provides the added benefit of confirming the identity of the analyte and any impurities based on their mass spectra. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of the analysis of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. For this compound, which possesses a quaternary chiral center, chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for separating the enantiomers and quantifying their relative amounts. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

The successful chiral separation of acidic compounds like this compound is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase composition. Given its structural similarity to 2-arylpropionic acids, such as ibuprofen (B1674241) and ketoprofen, methodologies effective for these "profen" drugs can serve as a strong starting point for method development.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and successful for a wide range of chiral compounds, including those with acidic functional groups. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated broad applicability. drexel.edunih.gov These phases offer a combination of hydrogen bonding, π-π stacking, and steric interactions that are crucial for chiral recognition.

For acidic analytes, it is common to use a normal-phase mobile system. This typically consists of a non-polar solvent, such as hexane, mixed with a small percentage of a polar alcohol modifier, like 2-propanol or ethanol. nih.govoup.com An acidic additive, such as trifluoroacetic acid (TFA), is often incorporated into the mobile phase in a small concentration (e.g., 0.1%). nih.govoup.com The purpose of the acid is to suppress the ionization of the carboxylic acid group of the analyte, which prevents peak tailing and leads to better peak shape and improved resolution.

Alternatively, chiral separations can be achieved using protein-based stationary phases, such as an avidin (B1170675) column, which can be particularly effective for nonsteroidal anti-inflammatory drugs. nih.gov Another approach involves the use of chiral mobile phase additives, like hydroxypropyl-β-cyclodextrin, with a standard reversed-phase column (e.g., C18). semanticscholar.org In this case, the enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the mobile phase, allowing for their separation. semanticscholar.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Below is a table with hypothetical data illustrating the results of a successful chiral HPLC separation for a sample of this compound.

| Parameter | Value |

| Chromatographic Conditions | |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane:2-Propanol:TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Times | |

| Enantiomer 1 (S-isomer) | 8.52 min |

| Enantiomer 2 (R-isomer) | 10.28 min |

| Peak Areas | |

| Enantiomer 1 (S-isomer) | 1,542,800 |

| Enantiomer 2 (R-isomer) | 12,500 |

| Calculated Parameters | |

| Resolution (Rs) | 2.15 |

| Enantiomeric Excess (e.e.) | 98.4% |

Applications of 4 Methyl 4 4 Methylphenyl Pentanoic Acid in Chemical Sciences and Materials Development

Precursor in Polymer Synthesis and Monomer Design

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the use of 4-methyl-4-(4-methylphenyl)pentanoic acid as a precursor in polymer synthesis or monomer design.

Carboxylic Acid Functionalized Polymer Architectures

There is currently no available research data detailing the incorporation of this compound into carboxylic acid functionalized polymer architectures. The unique steric and electronic properties of this compound, arising from its gem-dimethyl group and the tolyl substituent, could theoretically be exploited to create polymers with specific physical and chemical characteristics. However, no studies have been published to date that explore this potential.

Scaffold for the Construction of Complex Organic Molecules

While the molecular structure of this compound suggests its potential as a scaffold in organic synthesis, there is a lack of specific examples in the current body of scientific literature.

Building Block in Multi-Component Reactions

A thorough review of chemical literature reveals no specific instances of this compound being utilized as a building block in multi-component reactions. These reactions, which involve the combination of three or more reactants in a single step, are powerful tools in synthetic chemistry for creating molecular complexity. The carboxylic acid functionality and the substituted aromatic ring of the title compound could potentially participate in such reactions, but this has not been demonstrated in any published research.

Use in Linker Chemistry for Material Conjugation

There is no direct evidence in the scientific literature of this compound being employed in linker chemistry for material conjugation. Linkers are crucial components in the development of various functional materials, including antibody-drug conjugates and functionalized surfaces. While the carboxylic acid group of the molecule could be activated for conjugation, no studies have specifically reported its use for this purpose.

Development of Functional Materials and Smart Systems

Currently, there is no published research that describes the application of this compound in the development of functional materials or smart systems. The design of such materials often relies on the specific molecular properties of their components. Although the structure of this compound presents possibilities for creating materials with tailored properties, these have not been explored in the existing scientific literature.

Self-Assembling Systems Based on Carboxylic Acid Interactions

The self-assembly of molecules into ordered supramolecular structures is a cornerstone of nanoscience and materials chemistry. Carboxylic acids are particularly effective building blocks for such systems due to the directional and robust nature of the hydrogen bonds they form. Aromatic carboxylic acids, in particular, can engage in multiple non-covalent interactions, including hydrogen bonding and π-stacking, to form well-defined two-dimensional and three-dimensional networks. nih.govresearchgate.net

The self-assembly of this compound would be governed by the strong tendency of the carboxylic acid groups to form hydrogen-bonded dimers. This primary interaction is a well-established motif in the solid-state and surface-adsorbed structures of carboxylic acids. Beyond this initial dimerization, the tolyl groups can participate in π-stacking interactions, further stabilizing the supramolecular assembly. The orientation and packing of the molecules in the resulting structure would be a delicate balance between the energetic favorability of these interactions and the steric hindrance imposed by the bulky 4-methylphenyl group and the quaternary carbon atom.

The presence of the methyl group on the phenyl ring can also influence the electronic nature of the aromatic system, potentially modulating the strength of the π-stacking interactions. Furthermore, the chiral nature of the this compound molecule, arising from the quaternary center, could lead to the formation of chiral supramolecular assemblies. The stereochemistry of the building block would directly translate into the chirality of the resulting nanostructure, a desirable property for applications in chiral separations and asymmetric catalysis.

The table below outlines the key interactions and their anticipated influence on the self-assembly of this compound.

| Interaction Type | Key Structural Feature | Expected Role in Self-Assembly | Potential Outcome |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Primary driving force for dimerization and network formation. | Formation of predictable and stable supramolecular structures. |

| π-Stacking | 4-methylphenyl group | Secondary stabilization of the assembly through aromatic interactions. | Enhanced thermal and structural stability of the material. |

| Steric Hindrance | Quaternary carbon and tolyl group | Directs the packing and orientation of molecules, potentially leading to less dense structures. | Control over the porosity and guest-hosting capabilities of the assembly. |

| Chirality | Quaternary carbon center | Dictates the handedness of the supramolecular assembly. | Formation of chiral nanostructures for specialized applications. |

Hybrid Material Development Incorporating the Pentanoic Acid Moiety

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to materials with synergistic or entirely new properties. The carboxylic acid group of this compound serves as an excellent anchor for grafting onto the surface of inorganic nanoparticles or as a linker in the construction of metal-organic frameworks (MOFs). imperial.ac.uknih.gov

Functionalization of Nanoparticles:

Inorganic nanoparticles, such as silica (B1680970) (SiO₂) or titania (TiO₂), can be surface-functionalized with this compound. nih.govnih.gov This surface modification would transform the hydrophilic nature of the inorganic oxide to a more hydrophobic character, due to the presence of the aromatic and aliphatic components of the pentanoic acid. This alteration of surface properties is crucial for improving the dispersibility of the nanoparticles in non-polar solvents and polymer matrices, a key requirement for the fabrication of nanocomposites with enhanced mechanical or optical properties. The bulky nature of the 4-methyl-4-(4-methylphenyl)pentyl group would also create a steric barrier on the nanoparticle surface, preventing agglomeration and improving the long-term stability of the colloidal dispersion.

Metal-Organic Frameworks (MOFs):

The dicarboxylate version of this molecule or its use in conjunction with other linkers could be employed in the synthesis of MOFs. imperial.ac.uknih.gov In this context, the carboxylic acid group would coordinate to metal ions or metal clusters, forming the nodes of the porous framework, while the organic backbone of the molecule would act as the strut or linker. The significant steric bulk of the 4-methyl-4-(4-methylphenyl)pentyl group would play a critical role in dictating the topology and pore size of the resulting MOF. It is conceivable that the use of such a bulky linker would lead to the formation of MOFs with large pores and low-density frameworks, which are highly sought after for applications in gas storage and separation. The aromatic functionality within the pores could also be leveraged for the selective adsorption of specific guest molecules.

The following table summarizes the potential roles and resulting properties of this compound in hybrid materials.

| Application Area | Role of the Pentanoic Acid Moiety | Expected Impact on Hybrid Material | Potential Application |

| Nanoparticle Functionalization | Surface modifying agent | Improved dispersibility in non-polar media, enhanced stability against aggregation. | High-performance polymer nanocomposites, advanced coatings. |

| Metal-Organic Frameworks | Organic linker | Creation of large pores and low-density frameworks, introduction of aromatic functionality within the pores. | Gas storage, selective separation of small molecules. |

Future Perspectives and Emerging Research Avenues for 4 Methyl 4 4 Methylphenyl Pentanoic Acid

Exploration of Unconventional Synthetic Routes and Advanced Catalysis

The synthesis of carboxylic acids is a cornerstone of organic chemistry, and the pursuit of more efficient, selective, and sustainable methods is a perpetual goal. For 4-methyl-4-(4-methylphenyl)pentanoic acid, future research will likely move beyond traditional synthetic paradigms to embrace unconventional routes and advanced catalytic systems.

One promising area is the use of carbon dioxide (CO₂) as a C1 building block. cjcatal.comresearchgate.net The catalytic carboxylation of suitable precursors, such as alkenes or organometallic reagents, with CO₂ represents a highly atom-economical and environmentally benign approach. cjcatal.com Research in this area would focus on developing novel transition-metal catalysts or organocatalysts capable of facilitating the specific carboxylation reaction needed to form the target molecule. researchgate.net The development of such catalysts would not only provide a greener synthetic route but also contribute to CO₂ utilization technologies. cjcatal.com

Another avenue of exploration lies in the application of advanced catalytic strategies to functionalize C-H bonds. Direct C-H activation and carboxylation of a hydrocarbon precursor would represent a highly efficient synthesis, minimizing the need for pre-functionalized starting materials. While challenging, progress in this field, particularly with rhodium and palladium catalysts, suggests that such transformations may become increasingly feasible. researchgate.net

| Catalytic Strategy | Precursor Type | Potential Advantages |

| Transition-Metal Catalyzed Carboxylation | Substituted Alkenes/Organometallics | Utilization of CO₂, high atom economy. cjcatal.comresearchgate.net |

| C-H Activation/Carboxylation | Saturated Hydrocarbons | High step economy, reduced waste. |

| Bifunctional Catalysis | Simple Starting Materials | Cascade reactions, process intensification. rsc.org |

| Photocatalysis | Readily Available Feedstocks | Use of light as a renewable energy source. researchgate.net |

Advanced Mechanistic Insights through Ultrafast Spectroscopy and Reaction Dynamics

A deep understanding of reaction mechanisms and molecular dynamics is crucial for optimizing existing processes and designing new ones. Ultrafast spectroscopy techniques, operating on the femtosecond to picosecond timescale, offer a powerful lens through which to view the transient states and structural changes that govern chemical reactions.

For this compound, two-dimensional infrared (2D-IR) spectroscopy could provide unprecedented insights into the conformational dynamics of its carboxylic acid group. nih.gov This technique can reveal the coupling between different vibrational modes, such as the C=O and O-H stretches, which is sensitive to the relative orientation of these groups. nih.gov Such studies could elucidate the preferred conformations of the molecule in different solvent environments and how these conformations influence its reactivity and intermolecular interactions. nih.gov

Furthermore, time-resolved spectroscopy could be employed to study the dynamics of proton transfer, a fundamental process for carboxylic acids. By exciting the O-H stretching vibration with an ultrashort laser pulse, it would be possible to monitor the subsequent energy relaxation and transfer pathways, providing a detailed picture of the hydrogen-bonding network surrounding the molecule. acs.orgresearchgate.net This information is vital for understanding its acid-base chemistry and its role in proton-coupled processes.

The reaction dynamics of synthetic routes could also be investigated. For example, in a catalytically driven synthesis, ultrafast techniques could be used to identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. This knowledge would be invaluable for catalyst design and optimization, leading to more efficient and selective syntheses.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, enabling the prediction of molecular properties and the design of new materials with unprecedented speed and accuracy. uva.nlgithub.io For this compound, these computational tools offer a vast landscape of research opportunities.

ML models can be trained on existing chemical databases to predict a wide range of properties for this compound, including its physicochemical characteristics, spectral signatures, and potential biological activities. unisza.edu.myresearchgate.net For example, quantitative structure-activity relationship (QSAR) models could be developed to predict its interactions with biological targets, guiding its exploration in medicinal chemistry. researchgate.net Similarly, ML algorithms could predict the performance of different catalysts for its synthesis, accelerating the discovery of optimal reaction conditions. nih.govresearchgate.net

Beyond prediction, AI can be used for the de novo design of materials incorporating this compound as a building block. Generative models, such as generative adversarial networks (GANs), can learn the underlying principles of molecular structure and generate novel material designs with desired properties. arxiv.org For instance, one could aim to design polymers or supramolecular assemblies with specific thermal, mechanical, or optical properties by using this molecule as a monomer or a self-assembling unit. tum.de

The synergy between AI and automated synthesis platforms could create a closed-loop system for accelerated discovery. An AI algorithm could propose a novel material based on this compound, which would then be synthesized and tested by an automated robotic system. The experimental results would then be fed back to the AI to refine its models, creating a rapid cycle of design, synthesis, and testing.

| AI/ML Application | Research Goal | Potential Impact |

| Predictive Modeling | Prediction of physicochemical properties, toxicity, and bioactivity. unisza.edu.mynih.gov | Accelerated screening and focused experimental work. |

| Catalyst Discovery | Identification of optimal catalysts for novel synthetic routes. researchgate.net | Reduced development time for efficient syntheses. |

| Material Design | De novo design of polymers and supramolecular structures. arxiv.orgtum.de | Creation of novel functional materials with tailored properties. |

| Automated Discovery | Integration with robotic synthesis for closed-loop research. | Exponential acceleration of material discovery. |

Development of Novel Material Platforms and Supramolecular Structures Utilizing the Compound

The unique combination of a carboxylic acid head and a substituted aromatic tail makes this compound an attractive building block for the construction of novel materials and supramolecular assemblies. The carboxylic acid group can participate in strong and directional hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions.

Future research will likely focus on harnessing these non-covalent interactions to create well-defined supramolecular structures. For example, the self-assembly of this molecule in different solvents or at interfaces could lead to the formation of micelles, vesicles, or liquid crystals with interesting properties. The specific architecture of these assemblies could be tuned by modifying the solvent, temperature, or by introducing co-assembling molecules.

The compound could also be used as a ligand for the synthesis of metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the organic backbone provides a framework for creating porous materials. These MOFs could have applications in gas storage, separation, and catalysis.

Furthermore, this compound could be incorporated into polymers to create functional materials. As a monomer, it could be polymerized to form polyesters or polyamides with specific properties imparted by the bulky, aromatic side chain. It could also be used as an additive to modify the properties of existing polymers, for instance, to improve their thermal stability or to introduce specific surface functionalities. The study of photocycloaddition reactions in supramolecular assemblies containing similar aryl acrylic acids suggests that the aromatic and carboxylic acid moieties can be strategically utilized to direct the formation of specific stereoisomers, a principle that could be extended to materials design with the target compound. nih.gov

Contribution to Sustainable Chemistry Principles (e.g., in biomass conversion or CO2 utilization pathways for carboxylic acids)

The principles of sustainable chemistry are increasingly guiding research and development in the chemical sciences. scienceopen.com this compound is well-positioned to contribute to this paradigm shift, both in its synthesis and its potential applications.

As mentioned earlier, the synthesis of this compound could be made more sustainable by utilizing renewable feedstocks and environmentally benign processes. One exciting prospect is the production of carboxylic acids from biomass. aiche.orggoogle.com Lignocellulosic biomass can be broken down into smaller platform molecules, which can then be catalytically converted into a variety of chemicals, including carboxylic acids. acs.orgescholarship.org Research into pathways for converting biomass-derived intermediates into the specific carbon skeleton of this compound would be a significant step towards a bio-based chemical industry. aiche.orggoogle.com

The use of CO₂ as a feedstock for its synthesis is another key aspect of its potential contribution to sustainability. ntnu.norsc.orgresearchgate.net By fixing carbon from a waste stream into a value-added chemical, such synthetic routes would contribute to a circular carbon economy. cjcatal.comresearchgate.net

Beyond its synthesis, the compound itself or materials derived from it could have applications in sustainable technologies. For example, polymers made from this molecule could be designed for recyclability or biodegradability. Its amphiphilic nature could be exploited in the development of green solvents or surfactants. The exploration of its use in biocatalytic processes could also lead to more sustainable chemical transformations. ntnu.no The table below summarizes the potential contributions of this compound to sustainable chemistry.

| Area of Contribution | Specific Research Focus | Sustainability Goal |

| Renewable Feedstocks | Synthesis from biomass-derived platform molecules. aiche.orgacs.org | Reduced reliance on fossil fuels. |

| CO₂ Utilization | Catalytic carboxylation using CO₂ as a C1 source. cjcatal.comntnu.no | Carbon capture and utilization (CCU). |

| Green Synthesis | Development of solvent-free or aqueous synthetic routes. scienceopen.com | Waste reduction and improved process safety. |

| Sustainable Materials | Design of recyclable or biodegradable polymers and materials. | Circular economy principles. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methyl-4-(4-methylphenyl)pentanoic acid, and which reaction conditions require optimization?

- Methodological Answer : Synthesis typically involves multi-step routes, including ketone alkylation or Friedel-Crafts acylation to introduce the 4-methylphenyl group. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may stabilize intermediates during carboxylation. For example, analogous syntheses of pentanoic acid derivatives employ Fischer indole synthesis for aromatic ring formation . Key optimizations include temperature control (e.g., 0–25°C for acid-sensitive steps) and solvent selection (e.g., THF for solubility). Post-synthesis purification via silica gel chromatography or recrystallization ensures high purity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR can confirm methyl group integration (e.g., δ 1.2–1.4 ppm for aliphatic CH) and aromatic proton signals (δ 7.1–7.3 ppm for 4-methylphenyl). C NMR identifies carbonyl (δ 170–180 ppm) and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] for CHO: 206.13).

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~2900 cm (C-H stretch for CH) validate functional groups .

- Contradiction Analysis : Discrepancies in NMR splitting patterns may indicate diastereomerism or impurities; 2D NMR (COSY, HSQC) resolves structural ambiguities.

Advanced Research Questions

Q. In antibody-drug conjugate (ADC) development, how does the substitution pattern of this compound influence linker stability and payload release kinetics?

- Methodological Answer : The 4-methylphenyl group enhances hydrophobicity, potentially improving plasma stability by reducing enzymatic degradation. However, excessive hydrophobicity may aggregate ADCs, necessitating formulation optimization (e.g., PEGylation). The methyl group’s steric hindrance could slow intracellular glutathione-mediated cleavage, delaying payload release. Comparative studies using disulfide-containing linkers (e.g., pyridinyldisulfanyl derivatives) show that steric effects reduce off-target toxicity but require pH or redox potential optimization for efficient payload release .

- Data Contradiction : Conflicting stability data in serum vs. intracellular environments highlight the need for dual-assay systems (e.g., LC-MS for linker integrity in plasma, fluorogenic assays for lysosomal cleavage).

Q. What computational modeling approaches predict the solvation behavior and aggregation tendencies of this compound in aqueous formulations?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation free energy and cluster formation in water using force fields (e.g., CHARMM36). Parameters for methylphenyl interactions are derived from similar aromatic-carboxylic acid systems .

- Quantitative Structure-Property Relationship (QSPR) : Correlate logP values with experimental solubility data to predict aggregation thresholds. For example, a logP >3.5 suggests poor aqueous solubility, requiring co-solvents (e.g., DMSO ≤10% v/v) .

- Validation : Compare computational results with dynamic light scattering (DLS) data to assess nanoparticle size distribution in solution.